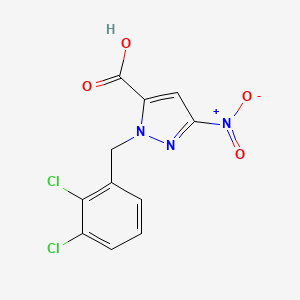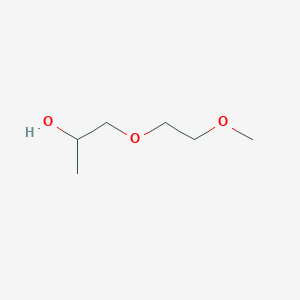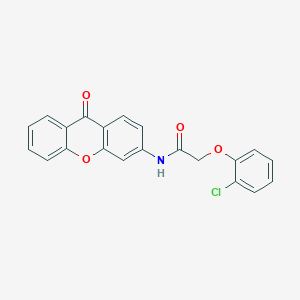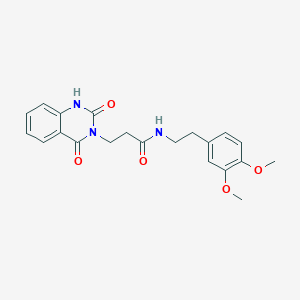
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a furan ring, a hydroxyethoxy group, and a p-tolyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine. These amines are then reacted with oxalyl chloride under controlled conditions to form the oxalamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and precise control of temperature, pressure, and reaction times to ensure the purity and yield of the final product. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block for organic synthesis.
Biology: In biological research, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is studied for its potential biological activities. It may serve as a precursor for bioactive compounds or as a tool in studying biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it could be used to develop new drugs or therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility allows for its incorporation into different products, ranging from pharmaceuticals to agricultural chemicals.
Mécanisme D'action
The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The furan ring and hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide
N1,N2-bis(furan-2-ylmethyl)oxalamide
N-(furan-2-ylmethyl)ethanamine
Uniqueness: N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide stands out due to its specific structural features, such as the presence of the hydroxyethoxy group and the p-tolyl group
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-13-4-6-14(7-5-13)16(25-10-8-21)12-20-18(23)17(22)19-11-15-3-2-9-24-15/h2-7,9,16,21H,8,10-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGNFTGXXYGEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Methoxy-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2881086.png)
![2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2881087.png)
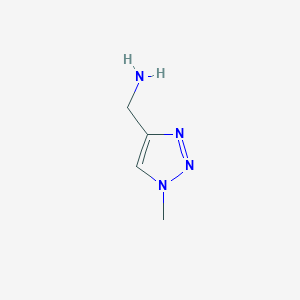


![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide](/img/structure/B2881093.png)
![2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2881096.png)
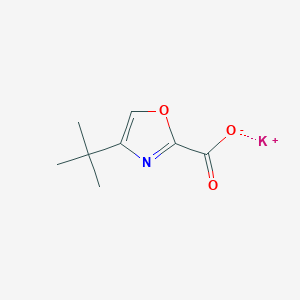
![N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2881100.png)
